chemical structure and physical properties of (Z)-4-nonenoic acid
chemical structure and physical properties of (Z)-4-nonenoic acid
An In-depth Technical Guide to (Z)-4-Nonenoic Acid
Abstract
(Z)-4-nonenoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its potential applications in various fields, including chemical synthesis and biological studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of (Z)-4-nonenoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document delves into the nuances of its stereochemistry, offers insights into its handling and storage, and presents a foundational basis for future research and application.
Introduction
Unsaturated fatty acids are fundamental components of various biological systems and serve as crucial intermediates in organic synthesis. Among these, (Z)-4-nonenoic acid, a nine-carbon chain fatty acid with a cis-double bond at the fourth carbon, presents a unique molecular architecture. This specific arrangement of the double bond influences its physical and chemical behavior, distinguishing it from its trans-isomer and other related fatty acids. Understanding the structure-property relationships of (Z)-4-nonenoic acid is paramount for its effective utilization in research and development. This guide aims to consolidate the available technical information on (Z)-4-nonenoic acid, providing a reliable resource for the scientific community.
Chemical Structure and Identification
The defining characteristic of (Z)-4-nonenoic acid is its nine-carbon aliphatic chain containing a carboxylic acid functional group and a single cis-configured double bond between the fourth and fifth carbon atoms.
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Molecular Formula: C9H16O2[1]
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IUPAC Name: (4Z)-non-4-enoic acid
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CAS Number: 49580-58-7
The 'Z' designation in the IUPAC name is derived from the German word zusammen, meaning "together," and indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the alkyl chains continuing from the double bond are on the same side, resulting in a distinct kink in the molecular structure. This is in contrast to its (E)-isomer, where 'E' stands for entgegen (opposite), in which the alkyl chains are on opposite sides of the double bond.
Caption: 2D Chemical Structure of (Z)-4-Nonenoic Acid
Physicochemical Properties
The physical properties of (Z)-4-nonenoic acid are directly influenced by its molecular structure. The presence of the cis-double bond introduces a bend in the carbon chain, which affects its packing in the solid state and its intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | [1] |
| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg (estimated for the (E)-isomer) | [3] |
| Solubility | Soluble in oils and ethanol.[2] Limited solubility in water is expected due to the hydrophobic alkyl chain. | [2] |
| Density | 0.930-0.940 g/cm³ (for nonenoic acid) | [2] |
| Refractive Index | 1.456-1.464 (for nonenoic acid) | [2] |
| pKa | ~4.8 (estimated based on similar fatty acids) | [4] |
Synthesis and Experimental Protocols
The synthesis of (Z)-4-nonenoic acid can be approached through various stereoselective methods. A common strategy involves the use of alkyne chemistry, where a Z-selective reduction of a corresponding alkyne precursor yields the desired cis-alkene.
General Synthetic Strategy: Alkyne Semi-Hydrogenation
A robust and widely employed method for the synthesis of Z-alkenes is the partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
Caption: Synthetic Workflow for (Z)-4-Nonenoic Acid
Step-by-Step Laboratory Protocol
This protocol outlines a general procedure for the synthesis of (Z)-4-nonenoic acid from 4-nonynoic acid.
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon, dissolve 4-nonynoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add Lindlar's catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas from the balloon. Allow the reaction to stir vigorously at room temperature.
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Monitoring the Reaction: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the saturated fatty acid.
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Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure (Z)-4-nonenoic acid.
Causality in Experimental Choices: The choice of Lindlar's catalyst is critical for achieving high Z-selectivity. The lead acetate and quinoline act as catalyst poisons, deactivating the palladium catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the alkane. The reaction is typically run at room temperature and atmospheric pressure of hydrogen to ensure selectivity.
Spectroscopic Characterization
The structure of (Z)-4-nonenoic acid can be unequivocally confirmed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The protons on the cis-double bond will appear as a characteristic multiplet in the olefinic region (typically δ 5.3-5.5 ppm). The coupling constant (J-value) between these protons is expected to be in the range of 7-12 Hz, which is indicative of a cis-geometry.
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¹³C NMR Spectroscopy: The two sp² hybridized carbons of the double bond will show distinct signals in the downfield region of the spectrum (around δ 120-135 ppm). The carboxylic acid carbonyl carbon will appear at approximately δ 175-185 ppm.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch. The C=C stretch of the cis-alkene is often weak and may be observed around 1650 cm⁻¹. A C-H bending vibration for the cis-alkene can be found around 700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.22 g/mol ). Fragmentation patterns can provide further structural information.
Biological Activity and Potential Applications
While extensive research on the specific biological roles of (Z)-4-nonenoic acid is still emerging, its structural similarity to other biologically active fatty acids suggests potential for investigation in several areas.
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Pheromone Research: Some unsaturated fatty acids and their derivatives are known to act as insect pheromones or their precursors. The specific geometry of (Z)-4-nonenoic acid could be a key determinant in its potential role in chemical communication in certain species.
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Metabolic Studies: As a medium-chain fatty acid, it could be a substrate for various enzymes involved in lipid metabolism. Studying its metabolic fate could provide insights into fatty acid processing in biological systems.
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Drug Development: The unique structure of (Z)-4-nonenoic acid makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic properties. Its incorporation into drug candidates could influence their pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of novel dienoic acids with potential inhibitory action on topoisomerases has been explored, highlighting the utility of such structures in medicinal chemistry.[5]
Caption: Potential Application Areas of (Z)-4-Nonenoic Acid
Handling, Storage, and Safety
As with any chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of (Z)-4-nonenoic acid.
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Handling: (Z)-4-nonenoic acid is a corrosive substance that can cause severe skin burns and eye damage.[6][7] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Avoid inhalation of vapors or mists.[6][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It should be kept away from incompatible materials such as strong bases and reducing agents.[8] For long-term storage, refrigeration may be recommended to minimize potential degradation.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
Conclusion
(Z)-4-nonenoic acid is a fatty acid with a distinct chemical structure that dictates its physical properties and potential reactivity. This guide has provided a comprehensive overview of its key characteristics, from its molecular identity to its potential applications. For researchers and professionals in the chemical and life sciences, a thorough understanding of this molecule is the first step toward unlocking its full potential in synthesis, biological research, and drug discovery. The protocols and data presented herein are intended to serve as a foundational resource to facilitate and inspire future investigations into this intriguing compound.
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